molecular formula C27H21IN2O2 B12372439 (2E)-1-methyl-2-[(E)-3-(1-methylbenzo[e][1,3]benzoxazol-1-ium-2-yl)prop-2-enylidene]benzo[e][1,3]benzoxazole;iodide

(2E)-1-methyl-2-[(E)-3-(1-methylbenzo[e][1,3]benzoxazol-1-ium-2-yl)prop-2-enylidene]benzo[e][1,3]benzoxazole;iodide

Cat. No.: B12372439
M. Wt: 532.4 g/mol
InChI Key: ALHIQKVJUFVWLJ-UHFFFAOYSA-M
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Description

(2E)-1-methyl-2-[(E)-3-(1-methylbenzo[e][1,3]benzoxazol-1-ium-2-yl)prop-2-enylidene]benzo[e][1,3]benzoxazole;iodide is a complex organic compound characterized by its unique structure, which includes two benzo[e][1,3]benzoxazole moieties linked by a prop-2-enylidene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-methyl-2-[(E)-3-(1-methylbenzo[e][1,3]benzoxazol-1-ium-2-yl)prop-2-enylidene]benzo[e][1,3]benzoxazole;iodide typically involves multiple steps, starting with the preparation of the benzo[e][1,3]benzoxazole moieties. These are synthesized through a series of reactions involving the condensation of o-aminophenol with aldehydes, followed by cyclization. The final step involves the coupling of the two benzo[e][1,3]benzoxazole units via a prop-2-enylidene bridge, which is achieved through a Wittig reaction using appropriate phosphonium salts and bases.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-methyl-2-[(E)-3-(1-methylbenzo[e][1,3]benzoxazol-1-ium-2-yl)prop-2-enylidene]benzo[e][1,3]benzoxazole;iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the hydrogenation of the double bonds.

    Substitution: Nucleophilic substitution reactions can occur at the benzo[e][1,3]benzoxazole moieties, particularly at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[e][1,3]benzoxazole oxides, while reduction may result in fully hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (2E)-1-methyl-2-[(E)-3-(1-methylbenzo[e][1,3]benzoxazol-1-ium-2-yl)prop-2-enylidene]benzo[e][1,3]benzoxazole;iodide is studied for its potential as a fluorescent probe due to its strong luminescence properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications, including its use as an anticancer agent. Its ability to interact with DNA and proteins makes it a candidate for drug development.

Industry

In industry, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (2E)-1-methyl-2-[(E)-3-(1-methylbenzo[e][1,3]benzoxazol-1-ium-2-yl)prop-2-enylidene]benzo[e][1,3]benzoxazole;iodide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which may lead to cell death. Additionally, it can bind to proteins, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzo[e][1,3]benzoxazole: A simpler analog that lacks the prop-2-enylidene bridge.

    1-methylbenzo[e][1,3]benzoxazole: Similar structure but without the additional benzo[e][1,3]benzoxazole moiety.

Uniqueness

The uniqueness of (2E)-1-methyl-2-[(E)-3-(1-methylbenzo[e][1,3]benzoxazol-1-ium-2-yl)prop-2-enylidene]benzo[e][1,3]benzoxazole;iodide lies in its dual benzo[e][1,3]benzoxazole structure linked by a prop-2-enylidene bridge, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.

Properties

Molecular Formula

C27H21IN2O2

Molecular Weight

532.4 g/mol

IUPAC Name

(2E)-1-methyl-2-[(E)-3-(1-methylbenzo[e][1,3]benzoxazol-1-ium-2-yl)prop-2-enylidene]benzo[e][1,3]benzoxazole;iodide

InChI

InChI=1S/C27H21N2O2.HI/c1-28-24(30-22-16-14-18-8-3-5-10-20(18)26(22)28)12-7-13-25-29(2)27-21-11-6-4-9-19(21)15-17-23(27)31-25;/h3-17H,1-2H3;1H/q+1;/p-1

InChI Key

ALHIQKVJUFVWLJ-UHFFFAOYSA-M

Isomeric SMILES

CN1/C(=C\C=C\C2=[N+](C3=C(O2)C=CC4=CC=CC=C43)C)/OC5=C1C6=CC=CC=C6C=C5.[I-]

Canonical SMILES

CN1C(=CC=CC2=[N+](C3=C(O2)C=CC4=CC=CC=C43)C)OC5=C1C6=CC=CC=C6C=C5.[I-]

Origin of Product

United States

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